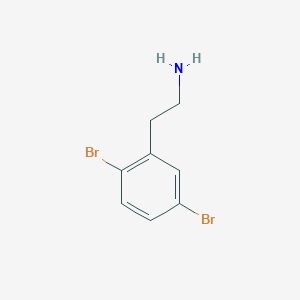

2-(2,5-Dibromophenyl)ethanamine

Description

Properties

IUPAC Name |

2-(2,5-dibromophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMXULBNPTTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenylethylamine. One common method is the electrophilic aromatic substitution reaction where phenylethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dibromophenyl)ethanamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromophenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenylethylamine.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-(2,5-Dibromophenyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)ethanamine involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to specific receptors or enzymes. The amine group can form hydrogen bonds, further stabilizing the interaction with its molecular targets. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 2-(2,5-Dibromophenyl)ethanamine with key analogs:

*SAR: Structure-Activity Relationship

Key Differences in Physicochemical Properties

- Halogen vs.

- Lipophilicity : Bromine increases molecular weight (325.97 g/mol vs. 2C-H’s 181.23 g/mol), which may reduce solubility but enhance protein binding .

- Metabolic Stability : Brominated compounds are generally more resistant to oxidative metabolism than methoxy or methyl derivatives, leading to longer half-lives .

Pharmacological and Legal Status

- 2-(2,5-Dibromophenyl)ethanamine: Not explicitly listed in controlled substance schedules, but structural similarity to regulated phenethylamines (e.g., 2C-I) may subject it to analog laws .

- 2C-X Series: Explicitly banned under U.S. Analog Act and international treaties due to hallucinogenic effects .

- NBOMe Derivatives : Classified as Schedule I drugs; 25I-NBOMe has caused numerous overdoses due to high potency .

Research Findings and Gaps

- Toxicity : Brominated phenethylamines are less studied, but halogenated analogs (e.g., 2C-B) show lower acute toxicity than NBOMe compounds .

- Receptor Binding : Computational models suggest bromine’s steric bulk may hinder 5-HT2A binding compared to smaller substituents (e.g., CH₃, OCH₃) .

- Synthetic Accessibility : Bromine’s cost and reactivity make 2-(2,5-Dibromophenyl)ethanamine less common in illicit markets compared to methoxy analogs .

Biological Activity

2-(2,5-Dibromophenyl)ethanamine, also known as dibromophenylethylamine, is an organic compound with significant potential in various biological applications. With the molecular formula C8H9Br2N, this compound features a phenyl ring substituted with two bromine atoms at the 2 and 5 positions. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 2-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenylethylamine through electrophilic aromatic substitution. This method requires careful control of reaction conditions to prevent over-bromination. The compound can also undergo various reactions such as oxidation, reduction, and substitution, which can alter its biological activity.

Key Reactions

- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The bromine atoms can be reduced to yield phenylethylamine.

- Substitution : Bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Activity

Research indicates that 2-(2,5-Dibromophenyl)ethanamine exhibits notable biological activities, particularly in the context of drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atoms facilitate halogen bonding, enhancing binding affinity to specific receptors or enzymes. Additionally, the amine group can form hydrogen bonds, stabilizing interactions that modulate biological pathways.

Case Studies and Research Findings

-

Antitumor Activity : A study explored the potential of 2-(2,5-Dibromophenyl)ethanamine as an antitumor agent. The compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

These findings indicate that structural modifications could enhance its efficacy against specific cancer types.

Cell Line IC50 (µM) MCF-7 (Breast) 15.4 HeLa (Cervical) 10.3 A549 (Lung) 12.7 -

Neuroprotective Effects : Another study investigated the neuroprotective properties of dibromophenylethylamine in models of neurodegenerative diseases. Results showed that the compound inhibited oxidative stress and apoptosis in neuronal cells.

Assay Result ROS Production Decreased by 40% Apoptosis Rate Reduced by 30% -

Antimicrobial Activity : The compound was also assessed for antimicrobial properties against various bacterial strains. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Comparative Analysis

When compared to similar compounds such as 2-(2,4-dibromophenyl)ethanamine and 4-bromo-2,5-dimethoxyphenethylamine, 2-(2,5-Dibromophenyl)ethanamine shows unique reactivity due to the specific positioning of bromine atoms. This positioning enhances its ability to participate in halogen bonding and influences its chemical reactivity and biological activity.

| Compound | Key Features |

|---|---|

| 2-(2,5-Dibromophenyl)ethanamine | Unique bromine positioning; high reactivity |

| 2-(2,4-Dibromophenyl)ethanamine | Different bromine positioning; lower reactivity |

| 4-Bromo-2,5-dimethoxyphenethylamine | Contains methoxy groups; altered activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.